molecular formula C17H18N2O3S B11458586 5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B11458586
M. Wt: 330.4 g/mol
InChI Key: UGMKIYMOTGWECT-UHFFFAOYSA-N
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Description

5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound. It features a unique structure with multiple rings, including oxygen, sulfur, and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired tricyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects involves interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to the inhibition of enzymes involved in the inflammatory response . The compound may also interact with cellular receptors, modulating signaling pathways that control inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one apart is its unique combination of functional groups and ring structures, which confer specific biological activities and chemical reactivity. Its potential as a multi-functional compound in various fields of research makes it a valuable subject of study.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C17H18N2O3S/c1-17(2)7-11-12(8-22-17)23-16-13(11)15(21)18-14(19-16)9-3-5-10(20)6-4-9/h3-6,14,19-20H,7-8H2,1-2H3,(H,18,21)

InChI Key

UGMKIYMOTGWECT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)O)C

Origin of Product

United States

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